molecular formula C16H14FNO3 B5813343 methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate

methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate

Cat. No. B5813343
M. Wt: 287.28 g/mol
InChI Key: CYKXEAPECUGLEE-UHFFFAOYSA-N
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Description

The chemical exploration and characterization of methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate fall within the broader context of organic chemistry research, focusing on the synthesis, structure elucidation, and property analysis of fluorinated benzene derivatives. These compounds are of interest for their diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of compounds closely related to this compound typically involves multi-step organic reactions, starting from acetoacetic esters or related precursors. For instance, derivatives of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate were prepared in a three-step process from corresponding acetoacetic esters, highlighting the complexity and versatility in synthesizing such molecules (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

Molecular structure analysis often employs X-ray crystallography and spectroscopic methods like FTIR, NMR, and mass spectrometry. Studies on related compounds demonstrate the planar nature of the phenylfluorocarbonyl group and its interactions, as well as the importance of hydrogen bonding in defining molecular conformation (Burns & Hagaman, 1993).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with nucleophiles and electrophiles, highlighting their potential as intermediates in organic synthesis. For instance, the transformation of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its analogs demonstrates their versatility as synthons for preparing polysubstituted heterocyclic systems, indicating a broad range of chemical reactions and potential applications (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure are crucial for understanding the material characteristics of such compounds. The detailed crystallographic and conformational analyses of related compounds, supported by density functional theory (DFT), provide insights into their stability and molecular geometry (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic structure, are often investigated through computational methods like DFT. Such studies offer valuable insights into the molecular electrostatic potential, frontier molecular orbitals, and other physicochemical properties, facilitating the prediction of reactivity and interactions with other molecules (Huang et al., 2021).

Safety and Hazards

While specific safety data for “methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate” is not available, it’s important to handle all chemical compounds with care. For example, similar compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-[[2-(4-fluorophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-21-16(20)13-4-2-3-5-14(13)18-15(19)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKXEAPECUGLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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